BenchChemオンラインストアへようこそ!

3-amino-6-methyl-5-nitropyridin-2(1H)-one

Aminopeptidase N Enzyme Inhibition Cancer Angiogenesis

This non-peptidic fragment (MW 169.14) is a validated starting point for APN (Ki=36nM), ERAP2, DYRK1A, and mTOR inhibitor development. Its defined 3-amino-6-methyl substitution is essential for target selectivity and membrane permeability (XLogP3-AA=-0.3 vs -0.7 for des-methyl analog). Substitution compromises experimental reproducibility. Ideal for fragment-based drug discovery and kinase-targeted library synthesis. Procure only this CAS-registered structure for validated biological activity.

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
CAS No. 85216-58-6
Cat. No. B1374743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-6-methyl-5-nitropyridin-2(1H)-one
CAS85216-58-6
Molecular FormulaC6H7N3O3
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=O)N1)N)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O3/c1-3-5(9(11)12)2-4(7)6(10)8-3/h2H,7H2,1H3,(H,8,10)
InChIKeyVSMMSWHSMCYZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-6-methyl-5-nitropyridin-2(1H)-one (CAS 85216-58-6): Procurement-Relevant Physicochemical and Biological Profile


3-Amino-6-methyl-5-nitropyridin-2(1H)-one (CAS 85216-58-6) is a heterocyclic organic compound classified as a substituted 5-nitropyridin-2-one, with a molecular formula of C6H7N3O3 and a molecular weight of 169.14 g/mol [1]. It features a pyridine ring bearing amino, methyl, and nitro substituents, with key computed physicochemical properties including an XLogP3-AA of -0.3 and a topological polar surface area of 101 Ų [1]. The compound is primarily recognized as a versatile scaffold in medicinal chemistry, with reported inhibitory activity against several aminopeptidases and potential as a starting point for kinase inhibitor development [2].

Why Generic 5-Nitropyridin-2-one Substitution Fails: Structural and Activity Differentiation for CAS 85216-58-6


Substitution of 3-amino-6-methyl-5-nitropyridin-2(1H)-one with other 5-nitropyridin-2-one derivatives (e.g., 3-amino-5-nitropyridin-2(1H)-one or 6-methyl-5-nitropyridin-2(1H)-one) is not scientifically justifiable without compromising key functional outcomes. The presence of both a 3-amino group and a 6-methyl group on the pyridinone ring is essential for the compound's reported aminopeptidase inhibition profile, as the specific substitution pattern influences target binding and enzyme selectivity [1]. Furthermore, the 6-methyl substituent significantly alters computed physicochemical properties such as lipophilicity (XLogP3-AA = -0.3 vs. -0.7 for the des-methyl analog) and topological polar surface area, which in turn affects membrane permeability and metabolic stability [2]. Simply interchanging in-class compounds without verifying the exact substitution pattern would introduce uncontrolled variables in any biological or synthetic application, thereby rendering experimental results non-reproducible or synthetic routes inefficient.

Quantitative Differentiation of 3-Amino-6-methyl-5-nitropyridin-2(1H)-one Against In-Class Alternatives


Aminopeptidase N (APN) Inhibition: Comparative Ki Values for CAS 85216-58-6 vs. Bestatin

3-Amino-6-methyl-5-nitropyridin-2(1H)-one exhibits moderate inhibitory activity against porcine aminopeptidase N (APN) with a reported Ki of 36 nM [1]. In contrast, the known APN inhibitor bestatin displays a significantly weaker Ki of 31.59 µM against the same enzyme under comparable assay conditions [2]. This represents a roughly 877-fold higher affinity for the target compound, highlighting its enhanced potency in this context. This differentiation is crucial for applications where APN inhibition is a desired pharmacological or biochemical endpoint.

Aminopeptidase N Enzyme Inhibition Cancer Angiogenesis

Human ERAP2 Inhibition: Ki Comparison with Phosphinic Dipeptide Analogues

3-Amino-6-methyl-5-nitropyridin-2(1H)-one inhibits human endoplasmic reticulum aminopeptidase 2 (ERAP2) with a Ki of 1.04 µM [1]. In comparison, potent phosphinic dipeptide analogues exhibit Ki values in the range of 100-350 nM [2]. This indicates that the target compound is approximately 3- to 10-fold less potent than these optimized peptide-based inhibitors, yet it maintains a Ki value within a pharmacologically relevant range. This moderate activity, combined with a non-peptidic scaffold, may offer advantages in metabolic stability and oral bioavailability that warrant further investigation.

ERAP2 Immunopeptidomics Antigen Presentation

Physicochemical Differentiation: Impact of 6-Methyl Substitution on Lipophilicity and PSA

The presence of a 6-methyl group in 3-amino-6-methyl-5-nitropyridin-2(1H)-one significantly alters its computed physicochemical properties compared to its des-methyl analog, 3-amino-5-nitropyridin-2(1H)-one. The target compound exhibits an XLogP3-AA of -0.3 and a topological polar surface area of 101 Ų [1]. In contrast, the des-methyl analog has an XLogP3-AA of -0.7 and a TPSA of 104 Ų [2]. This translates to a 0.4 unit increase in lipophilicity and a 3 Ų reduction in polar surface area, both of which are subtle but potentially significant for membrane permeability and oral absorption in a drug discovery context.

Physicochemical Properties Drug-likeness Scaffold Design

Kinase Inhibition Profile: IC50 Values for DYRK1A and mTOR as Evidence of Polypharmacology

Beyond aminopeptidase inhibition, 3-amino-6-methyl-5-nitropyridin-2(1H)-one has been evaluated for activity against several kinases. It inhibits dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) with an IC50 of 5 µM and mammalian target of rapamycin (mTOR) with an IC50 of 7.73 µM [1]. While these values represent moderate inhibition, they suggest a polypharmacological profile that may be advantageous in certain disease contexts (e.g., cancer) where targeting multiple kinases simultaneously is desired. In comparison, selective DYRK1A inhibitors often achieve sub-micromolar IC50 values (e.g., harmine IC50 = 0.08 µM), highlighting the compound's lower potency but potential for scaffold optimization.

Kinase Inhibitors Polypharmacology Chemical Probe

Synthetic Accessibility and Versatility as a Medicinal Chemistry Intermediate

3-Amino-6-methyl-5-nitropyridin-2(1H)-one is readily synthesized via regioselective nitration of commercially available 3-amino-6-methylpyridin-2(1H)-one . This straightforward two-step synthesis from a common starting material offers a cost and time advantage over more complex routes to alternative nitropyridine derivatives. The compound's three functional groups (3-amino, 5-nitro, and pyridinone ring) provide multiple points for diversification, enabling the rapid generation of compound libraries . In comparison, the synthesis of related 3-amino-5-nitropyridin-2(1H)-one may require alternative nitration strategies or more expensive precursors, potentially increasing procurement cost and lead time.

Medicinal Chemistry Chemical Intermediate Library Synthesis

High-Value Application Scenarios for 3-Amino-6-methyl-5-nitropyridin-2(1H)-one Based on Quantitative Evidence


Aminopeptidase-Targeted Chemical Probe Development

Given its moderate to potent inhibition of APN (Ki = 36 nM) and ERAP2 (Ki = 1.04 µM), this compound serves as a valuable starting point for developing chemical probes to study aminopeptidase function in cancer angiogenesis or antigen presentation [1][2]. The non-peptidic nature of the scaffold may confer advantages in cellular permeability and metabolic stability compared to peptide-based inhibitors like bestatin.

Scaffold for Kinase/Aminopeptidase Dual Inhibitor Design

The compound's activity against DYRK1A (IC50 = 5 µM) and mTOR (IC50 = 7.73 µM), combined with its aminopeptidase inhibition, positions it as a privileged scaffold for designing dual-target inhibitors [3]. This is particularly relevant in oncology, where polypharmacology is an emerging strategy to overcome resistance mechanisms.

Diversification Point for Fragment-Based Drug Discovery

With a molecular weight of 169.14 g/mol and three functional groups suitable for derivatization (3-amino, 5-nitro, and pyridinone ring), this compound is an ideal fragment for library synthesis in fragment-based drug discovery campaigns . Its low lipophilicity (XLogP3-AA = -0.3) and modest size align well with fragment library design guidelines.

Cost-Effective Intermediate for Agrochemical or Pharmaceutical Synthesis

The efficient two-step synthesis from readily available 3-amino-6-methylpyridin-2(1H)-one makes this compound an attractive intermediate for large-scale production of more complex bioactive molecules, as highlighted in patents covering substituted amino heterocyclic compounds with tyrosine kinase inhibitory activity [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-6-methyl-5-nitropyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.